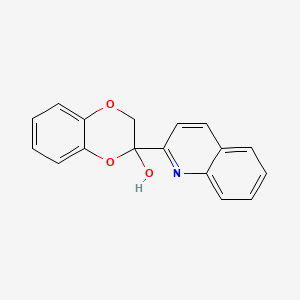

2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" is a compound that belongs to a broader class of chemicals featuring quinoline and benzodioxin structures. Quinoline derivatives have been widely studied for their various biological activities, including anti-HIV properties, as demonstrated in the synthesis and structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines (Strekowski et al., 1991).

Synthesis Analysis

The synthesis of related compounds, such as 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, involves PTSA-catalyzed cyclocondensation reactions, highlighting the potential synthetic pathways that might be relevant for "2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" (Politanskaya et al., 2015).

Molecular Structure Analysis

The molecular structure of related quinoline derivatives has been elucidated using various spectroscopy methods, including NMR and IR, which are essential tools in confirming the structure of synthesized compounds (Hussain et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclocondensation and reactions with isothiocyanic acid, leading to thioxo derivatives of imidazoquinazolinones, indicating a diverse reactivity profile that could be relevant for "2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" (Mrkvička et al., 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their photofluorescent properties, have been investigated, which can provide insights into the physical characteristics of "2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" (Politanskaya et al., 2015).

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

Research has demonstrated the utility of related quinoline and benzodioxin compounds in facilitating novel chemical transformations. For example, a study by Lee et al. (2005) synthesized compounds including 3-benzylidene-3,4-dihydro-1H-quinolin-2-one, starting from Baylis–Hillman adducts, showcasing the potential of quinoline derivatives in complex chemical syntheses (Lee, Chang Gon et al., 2005). This highlights the role of such compounds in enabling new chemical pathways, which can be vital for the development of novel pharmaceuticals and materials.

Biological Activities and Mechanistic Insights

Quinoline derivatives have been explored for their diverse biological activities, with studies revealing their potential in addressing various diseases. For instance, Reis et al. (2011) synthesized 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones, evaluating their antiproliferative activities against human cancer cell lines. The compounds exhibited promising cytotoxicity, suggesting the therapeutic potential of quinoline derivatives in cancer treatment (Reis, R. et al., 2011). This research underscores the importance of quinoline compounds in drug discovery, especially for developing new anticancer agents.

Applications in Drug Discovery

The structural versatility of quinoline derivatives has been leveraged in drug discovery, particularly in the development of anticancer and antimicrobial agents. Bolakatti et al. (2020) designed novel benzo[d]thiazolyl substituted-2-quinolone hybrids, demonstrating significant anticancer and antibacterial activity, especially against Gram-negative bacteria (Bolakatti, Girish et al., 2020). These findings highlight the potential of quinoline-based compounds in creating more effective and selective therapies for cancer and infectious diseases.

Eigenschaften

IUPAC Name |

3-quinolin-2-yl-2H-1,4-benzodioxin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-17(11-20-14-7-3-4-8-15(14)21-17)16-10-9-12-5-1-2-6-13(12)18-16/h1-10,19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQFGLMCELVMJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)(C3=NC4=CC=CC=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)